Elvucitabine was developed by Achillion Pharmaceuticals, Inc. It belongs to the class of small molecule drugs known as nucleoside reverse transcriptase inhibitors. These compounds function by inhibiting the reverse transcriptase enzyme, which is essential for viral replication in HIV and other retroviruses. The chemical formula for Elvucitabine is C9H10FN3O3, with a molecular weight of approximately 227.195 g/mol .
The synthesis of Elvucitabine-13C,15N2 involves several key steps typical for nucleoside analogs:
These methods allow for the precise incorporation of isotopes while maintaining the biological activity of the compound .
Elvucitabine-13C,15N2 retains the core structure of Elvucitabine but includes isotopic labeling at specific positions:
The structural formula can be represented as follows:
Elvucitabine-13C,15N2 undergoes various chemical reactions that are pivotal in its role as an antiviral agent:
In vitro studies have demonstrated that Elvucitabine can effectively inhibit HIV strains that show resistance to other NRTIs like lamivudine .
Elvucitabine functions by mimicking natural nucleosides, specifically cytidine. Upon incorporation into viral DNA during replication:
This mechanism not only reduces viral load but also helps in managing infections resistant to conventional therapies .
Elvucitabine-13C,15N2 has several important applications in research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4